

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroisoquinoline

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Compound of Interest

Compound Name: 6-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1287784

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CAS Number: 226942-29-6

This technical guide provides a comprehensive overview of **6-Bromo-1,2,3,4-tetrahydroisoquinoline**, a key intermediate in medicinal chemistry and drug development.^[1]^[2] It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

6-Bromo-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are important structural motifs found in many biologically active compounds and have been extensively used in the synthesis of drug candidates.^[1] The bromine substituent provides a reactive handle for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.^[2]

The key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	226942-29-6	[3] [4]
Molecular Formula	C ₉ H ₁₀ BrN	[3]
Molecular Weight	212.09 g/mol	[3]
Monoisotopic Mass	210.99966 Da	[3] [5]
Appearance	Colorless oil	[4]
EC Number	829-331-6	[3]
Predicted XlogP	2.0	[5]

Synthesis Protocols

Several synthetic routes to **6-Bromo-1,2,3,4-tetrahydroisoquinoline** and its derivatives have been reported. Below are detailed experimental protocols from the literature.

This protocol describes the synthesis and purification of **6-Bromo-1,2,3,4-tetrahydroisoquinoline**.

Experimental Protocol:

- The organic layers from a preceding reaction are combined, washed with water, and dried with magnesium sulfate.
- The solvent is removed by evaporation under reduced pressure.
- The resulting residue is purified by silica gel column chromatography.
 - Stationary Phase: NH silica gel
 - Eluent: A solvent gradient of 20% to 90% ethyl acetate in hexanes.
- The final product, **6-bromo-1,2,3,4-tetrahydroisoquinoline**, is obtained as a colorless oil.[\[4\]](#)

Yield: 67.2% (3.26 g, 15.37 mmol)[\[4\]](#)

A related compound, **6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid**, is synthesized from 3-bromophenylacetonitrile in a four-step process. This compound is a significant intermediate, particularly in the development of cardiovascular drugs.[6]

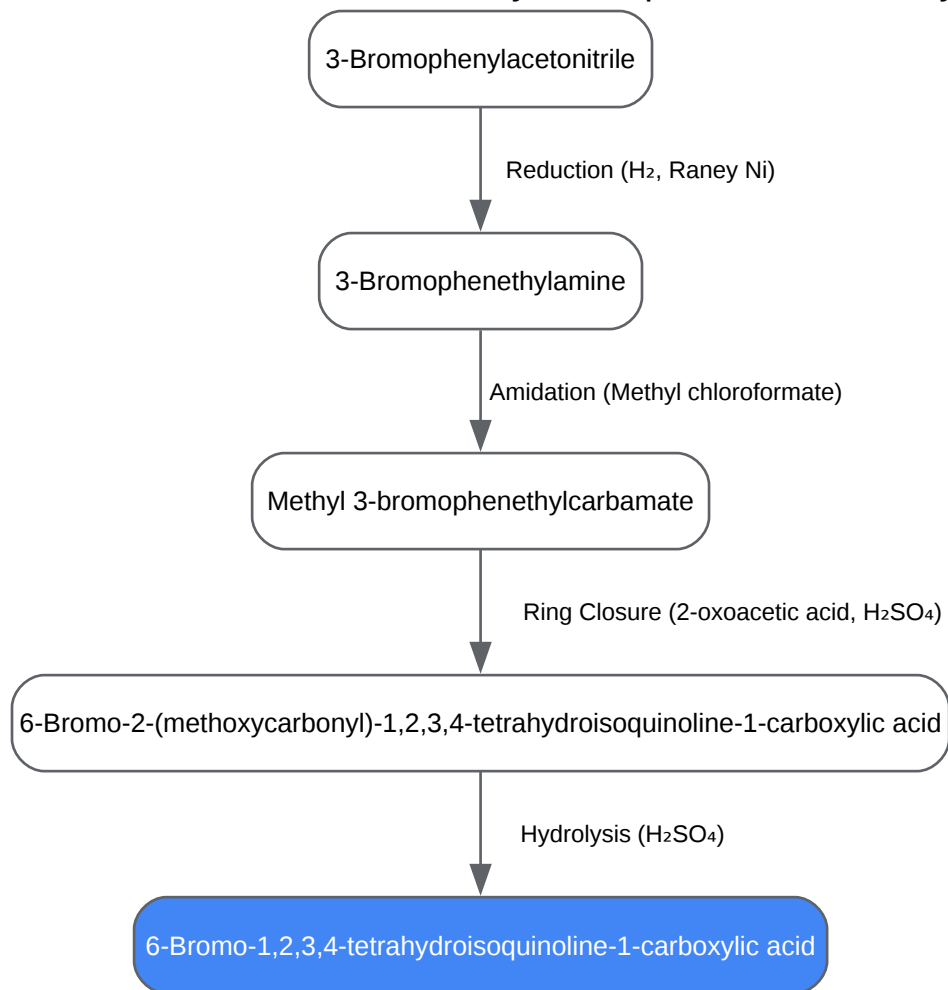
Experimental Protocol:

The synthesis involves four main steps: reduction, amidation, ring closure, and hydrolysis.[6]

- **Reduction:** 3-bromophenylacetonitrile is reduced in the presence of Raney nickel as a catalyst in a methanol or ethanol solvent with the introduction of hydrogen gas to yield 3-bromophenethylamine.
- **Amidation:** 3-bromophenethylamine is reacted with methyl chloroformate in the presence of an acid scavenger and an organic solvent to produce methyl 3-bromophenethylcarbamate. The reaction temperature is controlled during this step.
- **Ring Closure:** Methyl 3-bromophenethylcarbamate is reacted with 2-oxoacetic acid and concentrated sulfuric acid in a tetrahydrofuran solvent. This step results in the formation of 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
- **Hydrolysis:** The final step involves the hydrolysis of 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using sulfuric acid to yield **6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid**.[6]

A diagram illustrating this synthetic pathway is provided below.

Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid



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A four-step synthesis workflow.[6]

Spectroscopic Data

Characterization of **6-Bromo-1,2,3,4-tetrahydroisoquinoline** is typically performed using standard spectroscopic methods.

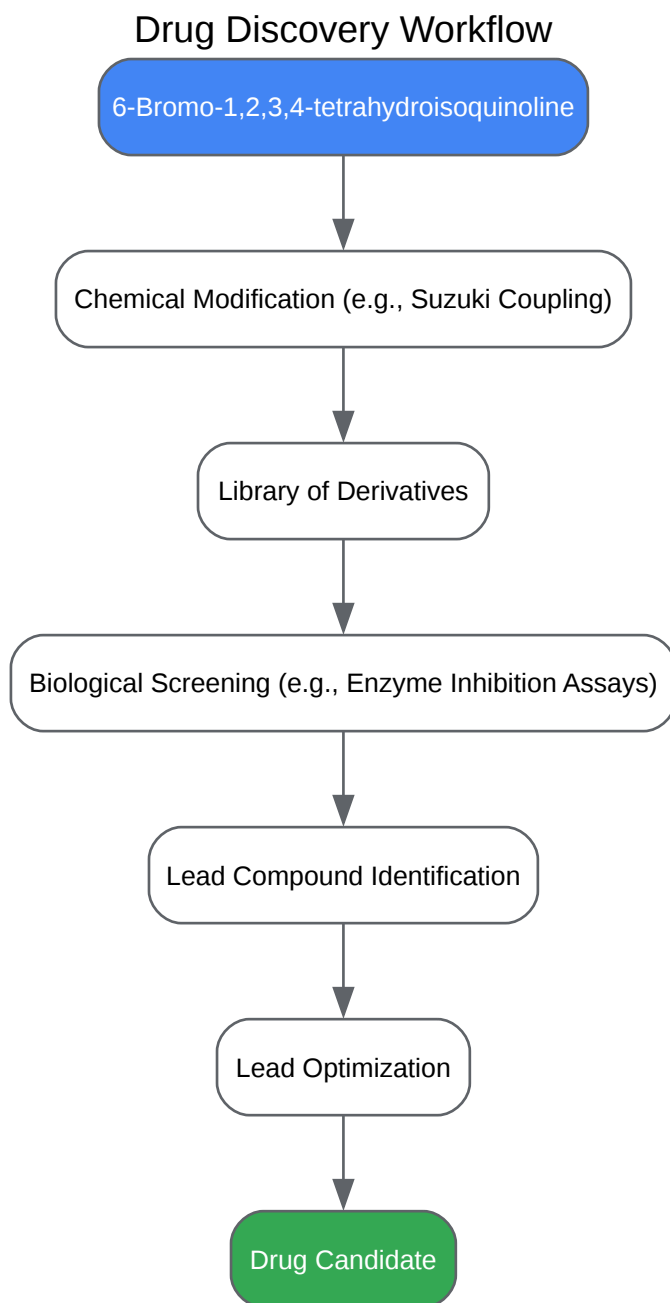
Data Type	Description
¹ H NMR (300 MHz, CDCl ₃)	δ 1.63 (1H, s), 2.77 (2H, t, J = 6.0 Hz), 3.11 (2H, t, J = 5.9 Hz), 3.95 (2H, s), 6.85-6.90 (1H, m), 7.21-7.26 (2H, m).[4]
Other Spectroscopic Data	¹ H NMR, ¹³ C NMR, IR, and Mass Spectrometry data are available through chemical suppliers and databases.[7]

Applications in Drug Development

6-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.

- **Metalloproteinase Inhibitors:** This compound is a useful starting material for creating libraries of compounds that target metalloproteinases.[1]
- **Cardiovascular Drugs:** Derivatives of **6-bromo-1,2,3,4-tetrahydroisoquinoline** are in demand for research and development of cardiovascular therapies.[6]
- **Neurological Disorders:** The related compound, 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, serves as an important intermediate in synthesizing drugs for neurological disorders.[2]
- **Versatile Building Block:** The tetrahydroisoquinoline core is a common motif in many natural products and synthetic drugs, and the bromo-substituent allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][8]

The general workflow for utilizing this compound in drug discovery is outlined below.



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General workflow for drug discovery.^{[1][2][8]}

Safety and Handling

6-Bromo-1,2,3,4-tetrahydroisoquinoline should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Description
H315	Causes skin irritation.[3]
H319	Causes serious eye irritation.[3]
H335	May cause respiratory irritation.[3]

It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

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